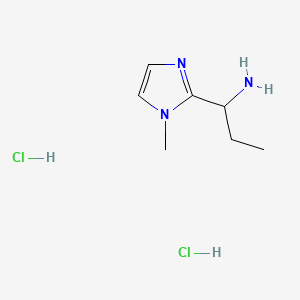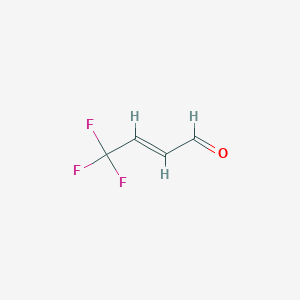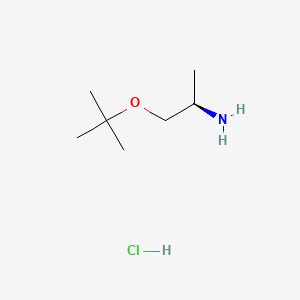
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is an organic compound that features a tert-butoxy group attached to a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(tert-butoxy)propan-2-amine hydrochloride typically involves the reaction of a suitable amine precursor with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions generally include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
化学反応の分析
Types of Reactions
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
科学的研究の応用
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R)-1-(tert-butoxy)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
類似化合物との比較
Similar Compounds
- (2R)-1-(tert-butoxy)propan-2-amine
- (2R)-1-(tert-butoxy)propan-2-ol
- (2R)-1-(tert-butoxy)propan-2-thiol
Uniqueness
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications where these properties are advantageous.
特性
CAS番号 |
2866253-63-4 |
|---|---|
分子式 |
C7H18ClNO |
分子量 |
167.68 g/mol |
IUPAC名 |
(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
InChIキー |
XHRWXLBKSMLJQH-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](COC(C)(C)C)N.Cl |
正規SMILES |
CC(COC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



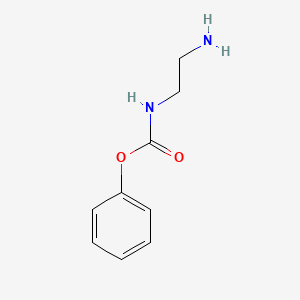
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
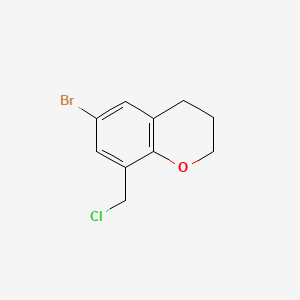
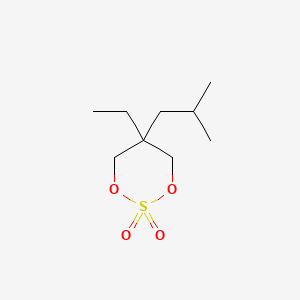
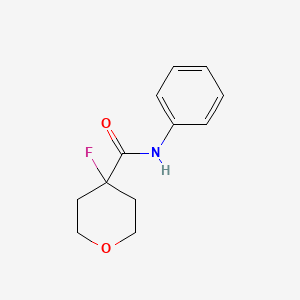
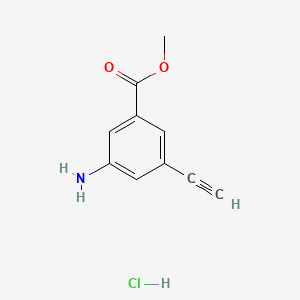
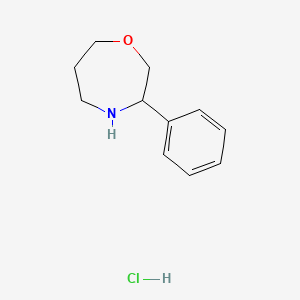
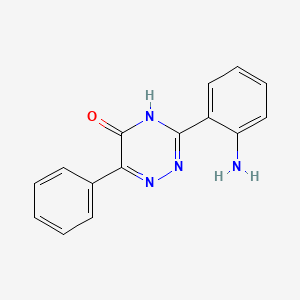
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
